molecular formula C16H10Cl2N2OS B1463167 4-chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde CAS No. 1235440-06-8

4-chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde

Cat. No. B1463167
M. Wt: 349.2 g/mol
InChI Key: CZLILUAZTIVSEI-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. It may also include the compound’s reactivity with other substances.


Scientific Research Applications

Synthesis and Chemical Properties

  • Oxidative chlorination of related imidazole-carbaldehydes leads to the formation of sulfonyl chlorides, which can further react to produce various sulfonamides and sulfonates. This process demonstrates the versatility of imidazole derivatives in synthesizing functional compounds (Grozav et al., 2017).
  • The synthesis of novel pyrazole-imidazole hybrids was achieved through a one-pot cyclocondensation of pyrazole-4-carbaldehyde derivatives. This highlights the compound's utility in creating diverse hybrid molecules with potential biological activities (Khalifa et al., 2017).
  • Structural studies on similar compounds, like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, show their potential as versatile intermediates in synthesizing new pyrazole derivatives (Xu & Shi, 2011).

Biological Applications

  • Imidazole derivatives, such as 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide, have been synthesized and evaluated for their antifungal and antibacterial properties. These studies demonstrate the potential of imidazole derivatives in developing new antimicrobial agents (Ovonramwen et al., 2021).

Crystallography and Material Science

  • Crystallographic studies of related compounds, like 4-chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, provide insights into the molecular arrangements that are crucial for developing materials with specific properties (Shraddha et al., 2020).

Photophysical Properties

  • Novel indolyl-thiazolo-triazines synthesized from related carbaldehydes exhibit significant photophysical properties, making them candidates for applications in organic fluorescent materials and semiconductors (Sravanthi & Manju, 2015).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound. It may include information on toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible improvements to the synthesis process.


properties

IUPAC Name

5-chloro-2-(4-chlorophenyl)sulfanyl-3-phenylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-6-8-13(9-7-11)22-16-19-15(18)14(10-21)20(16)12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLILUAZTIVSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=C2SC3=CC=C(C=C3)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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